molecular formula C13H21N5 B11757438 {[5-methyl-1-(propan-2-yl)-1H-pyrazol-4-yl]methyl}[(1-methyl-1H-pyrazol-4-yl)methyl]amine

{[5-methyl-1-(propan-2-yl)-1H-pyrazol-4-yl]methyl}[(1-methyl-1H-pyrazol-4-yl)methyl]amine

Cat. No.: B11757438
M. Wt: 247.34 g/mol
InChI Key: QCGKRINNVVNOMP-UHFFFAOYSA-N
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Description

{[5-methyl-1-(propan-2-yl)-1H-pyrazol-4-yl]methyl}[(1-methyl-1H-pyrazol-4-yl)methyl]amine is a complex organic compound characterized by its unique pyrazole-based structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of {[5-methyl-1-(propan-2-yl)-1H-pyrazol-4-yl]methyl}[(1-methyl-1H-pyrazol-4-yl)methyl]amine typically involves multi-step organic reactions. The process begins with the preparation of the pyrazole rings, followed by the introduction of the methyl and propan-2-yl groups. The final step involves the formation of the amine linkage between the two pyrazole units. Common reagents used in these reactions include hydrazine, acetone, and various alkylating agents. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yields and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions or continuous flow processes. The choice of method depends on factors such as the desired production volume, cost, and environmental considerations. Industrial production often employs advanced techniques like high-pressure reactors and automated control systems to optimize reaction conditions and ensure consistent product quality.

Chemical Reactions Analysis

Types of Reactions

{[5-methyl-1-(propan-2-yl)-1H-pyrazol-4-yl]methyl}[(1-methyl-1H-pyrazol-4-yl)methyl]amine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxides or other derivatives.

    Reduction: Reduction reactions can convert it into different amine derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by other substituents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like halides. Reaction conditions vary depending on the desired transformation but often involve specific solvents, temperatures, and catalysts to achieve optimal results.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides or ketones, while reduction can produce various amine derivatives. Substitution reactions typically result in the formation of new functionalized pyrazole compounds.

Scientific Research Applications

{[5-methyl-1-(propan-2-yl)-1H-pyrazol-4-yl]methyl}[(1-methyl-1H-pyrazol-4-yl)methyl]amine has a wide range of scientific research applications:

    Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: The compound is investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research explores its potential as a therapeutic agent for various diseases, including cancer and neurological disorders.

    Industry: It is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of {[5-methyl-1-(propan-2-yl)-1H-pyrazol-4-yl]methyl}[(1-methyl-1H-pyrazol-4-yl)methyl]amine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream effects. For example, it may inhibit certain enzymes involved in disease pathways, leading to therapeutic benefits. The exact molecular targets and pathways depend on the specific application and are the subject of ongoing research.

Comparison with Similar Compounds

Similar Compounds

    4,4’-Dichlorobenzophenone: An organic compound with a similar aromatic structure but different functional groups.

    Cresol: Another aromatic compound with hydroxyl groups, used in various industrial applications.

Uniqueness

{[5-methyl-1-(propan-2-yl)-1H-pyrazol-4-yl]methyl}[(1-methyl-1H-pyrazol-4-yl)methyl]amine stands out due to its dual pyrazole structure and the presence of both methyl and propan-2-yl groups. These features confer unique chemical properties, such as enhanced stability and reactivity, making it valuable for diverse scientific and industrial applications.

Properties

Molecular Formula

C13H21N5

Molecular Weight

247.34 g/mol

IUPAC Name

N-[(5-methyl-1-propan-2-ylpyrazol-4-yl)methyl]-1-(1-methylpyrazol-4-yl)methanamine

InChI

InChI=1S/C13H21N5/c1-10(2)18-11(3)13(8-16-18)7-14-5-12-6-15-17(4)9-12/h6,8-10,14H,5,7H2,1-4H3

InChI Key

QCGKRINNVVNOMP-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=NN1C(C)C)CNCC2=CN(N=C2)C

Origin of Product

United States

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